Phosphine, ethyl-ethoxy-(diethylamino)-
Description
Phosphine derivatives with mixed substituents, such as ethyl, ethoxy, and diethylamino groups, represent a specialized class of organophosphorus compounds. Such compounds are typically synthesized via sequential substitution reactions, as seen in analogous phosphine oxides and phosphonates . Ethoxy and dialkylamino groups are common in phosphorus chemistry due to their nucleophilic and electron-donating properties, which influence reactivity in catalysis, reduction reactions, and coordination chemistry .
Properties
CAS No. |
59150-16-2 |
|---|---|
Molecular Formula |
C8H20NOP |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3 |
InChI Key |
CAHRICHTJWNNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(CC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Alkyl halides or other electrophiles.
Complexation: Transition metal salts such as palladium or platinum salts.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “Phosphine, ethyl-ethoxy-(diethylamino)-”, the following table compares its inferred properties and reactivity with structurally related phosphine derivatives:
Key Comparisons:
Substituent Effects on Reactivity: Tris(diethylamino)phosphine ((Et₂N)₃P) is a potent reducing agent due to its three electron-rich NEt₂ groups, enabling disulfide bond cleavage . In contrast, the ethoxy group in “Phosphine, ethyl-ethoxy-(diethylamino)-” may introduce electrophilic character, allowing participation in nucleophilic substitution or phosphorylation reactions . 2-(Diphenylphosphino)ethylamine combines a phosphine donor (for metal coordination) and an amine group (for hydrogen bonding), making it versatile in catalysis . The target compound’s ethoxy group could similarly enhance solubility in polar solvents or supercritical CO₂, as seen in phosphines with bulky substituents .
Steric and Electronic Factors: Bulky substituents like phenyl or adamantyl (e.g., AdTPP in ) reduce host-guest interaction strength in nonpolar environments. The ethyl and ethoxy groups in the target compound may balance steric bulk with moderate polarity, improving solubility without sacrificing reactivity . Diethylamino groups enhance nucleophilicity compared to dimethylamino analogs, as seen in the reactivity of diphenyl [(N,N-dimethylamino)chloromethylidene]phosphine oxide ().
Stability and Handling: Tris(diethylamino)phosphine is highly air-sensitive, requiring inert storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
